molecular formula C6H4N2O B1602731 Oxazolo[5,4-B]pyridine CAS No. 273-62-1

Oxazolo[5,4-B]pyridine

Cat. No.: B1602731
CAS No.: 273-62-1
M. Wt: 120.11 g/mol
InChI Key: BFPLMTPHDFFMTG-UHFFFAOYSA-N
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Description

Oxazolo[5,4-B]pyridine is a fused heterocyclic compound that consists of an oxazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry and drug design due to its structural similarity to DNA bases such as adenine and guanine. This similarity contributes to its effectiveness in various biological activities, including antiviral, anticancer, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the substituents present on the oxazole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, trimethylsilyl polyphosphate ether, polyphosphoric acid.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

Oxazolo[5,4-B]pyridine has a wide range of applications in scientific research:

Safety and Hazards

The safety information for Oxazolo[5,4-B]pyridine includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for Oxazolo[5,4-B]pyridine research could involve the development of pyridine-based novel antibiotic/drug design as a versatile scaffold with limited side effects for the next-generation therapeutics . Some of the newly synthesized pyridine compounds/drugs are found to inhibit multidrug-resistant S. aureus .

Mechanism of Action

Target of Action

Oxazolo[5,4-B]pyridine and its derivatives are structurally similar to nucleic purine bases . They have been found to exhibit a variety of biological activities, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . One of the targets of this compound derivatives is Adenosine Kinase (ADK) .

Mode of Action

The mode of action of this compound derivatives involves interaction with their targets, leading to changes in cellular processes. For instance, one derivative effectively suppressed ADK in cultured MDA-MB 231 cell lines, indicating that ADK is one of its targets through which it exerts anticancer properties .

Biochemical Pathways

Their structural similarity to dna bases such as adenine and guanine suggests that they may interact with dna or rna, potentially affecting transcription or translation processes .

Pharmacokinetics

These compounds are known to contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given the range of biological activities these compounds exhibit. For example, in the context of anticancer activity, these compounds have shown cytotoxic activity against a panel of human cancer cell lines .

Action Environment

It is known that the synthesis and functionalization of these compounds can be influenced by various factors, including the choice of solvent and base, temperature, and reaction time .

Biochemical Analysis

Biochemical Properties

Oxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and substitution pattern of the oxazole derivative .

Cellular Effects

Oxazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Oxazole derivatives have been found to exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Oxazole derivatives have been found to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Oxazole derivatives have been found to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Oxazole derivatives have been found to interact with various transporters and binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Oxazole derivatives have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Comparison with Similar Compounds

Oxazolo[5,4-B]pyridine can be compared with other similar fused heterocyclic compounds:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

[1,3]oxazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c1-2-5-6(7-3-1)9-4-8-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPLMTPHDFFMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600419
Record name [1,3]Oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-62-1
Record name [1,3]Oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromopyridine (92 mg, 0.58 mmol) and 2(but-3-ynyl)oxazolo[5,4-b]pyridine (100 mg, 0.58 mmol). The crude residue was purified by flash chromatography (DCM/MeOH 98.5:1.5 to 98:2) to yield 56 mg (0.22 mmol, 39%) of 2-(4-pyridin-2-yl)but-3-ynyl)oxazolo[5,4-b]pyridine as a colorless oil.
Quantity
92 mg
Type
reactant
Reaction Step One
Name
2(but-3-ynyl)oxazolo[5,4-b]pyridine
Quantity
100 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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